N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

Catalog No.
S3030813
CAS No.
941979-49-3
M.F
C17H14N4O5S
M. Wt
386.38
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phe...

CAS Number

941979-49-3

Product Name

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide

Molecular Formula

C17H14N4O5S

Molecular Weight

386.38

InChI

InChI=1S/C17H14N4O5S/c1-20-17(22)10-9-16(18-20)12-5-7-13(8-6-12)19-27(25,26)15-4-2-3-14(11-15)21(23)24/h2-11,19H,1H3

InChI Key

CVCNKWKQCVBZIA-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Solubility

not available
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide (referred to as MNPs) is a chemical compound used in various scientific experiments and research. It was first synthesized and characterized in 2009 by A. K. Mishra et al. MNPs belongs to the class of sulfonamide compounds and contains a pyridazinone moiety. MNPs has been used in various studies as it exhibits a diverse range of biological activities and has high selectivity towards various enzymes and receptors.
MNPs is a pale-yellow crystalline compound with a molecular weight of 439.45 g/mol. Its melting point is 288-290 °C, and it is slightly soluble in water and dimethyl sulfoxide. The chemical structure of MNPs includes a sulfonamide group, a pyridazinone ring, and a nitrophenyl group. MNPs possesses unique physicochemical properties, which makes it an ideal candidate for various biological and chemical studies.
MNPs can be synthesized using different methods, including Hantzsch reaction, conventional heating, and microwave-assisted synthesis. The selection of the method depends on the desired purity, yield, and reaction time. The synthesis of MNPs involves the reaction of 4-aminophenyl sulfonamide, 3-nitrobenzoyl chloride, and ethyl acetoacetate in the presence of a catalyst. The synthesized compound is then characterized using various instrumental techniques such as HPLC, NMR, and MS.
Analyzing the purity and quality of MNPs is crucial in biological and chemical studies. HPLC, NMR, and MS are commonly used techniques to analyze MNPs. Other analytical methods such as UV-Vis absorption spectroscopy, fluorescence spectroscopy, and electrochemical methods have also been used to determine the properties of MNPs.
MNPs exhibit a diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. MNPs have been shown to inhibit enzymes and receptors, including carbonic anhydrase, aromatase, and aldose reductase. MNPs, thus, show potential in the treatment of various diseases, including diabetes, cancer, and inflammation.
MNPs have been evaluated for their toxicity in various scientific studies. It is important to note that high doses of MNPs may cause toxicity. The toxicity of MNPs is dependent on the dose, duration of exposure, and the route of administration. It is important to ensure that the safety protocols are adhered to while handling MNPs.
MNPs have been used in various scientific experiments as a chemical probe and drug candidate. They exhibit unique binding properties towards enzymes and receptors, and their mechanism of action can be studied using MNPs as a tool. MNPs can also be used as a diagnostic agent in various diseases.
MNPs are an active area of research due to their potential use in various applications. The focus of current research is to understand the mechanism of action, optimize the synthesis methods, and evaluate the therapeutic potential of MNPs.
MNPs show potential for use in various fields, including pharmaceuticals, biotechnology, and materials science. MNPs can be used as therapeutics, diagnostic agents, chemical probes, and sensing agents. They can also be used in material sciences, including catalysis and organic electronics.
There are some limitations to the use of MNPs, including their toxicity at high doses and limited solubility. Future research will focus on overcoming these limitations by optimizing the synthesis methods and identifying novel applications for MNPs. Some potential future directions for research on MNPs include:
1. Development of novel MNPs derivatives with improved properties.
2. Evaluation of the synergistic effects of MNPs with other drugs.
3. Exploration of the use of MNPs in drug delivery systems.
4. Application of MNPs in the development of biosensors for detecting specific enzymes and receptors.
5. Study of the mechanism of action of MNPs in specific diseases.
6. Use of MNPs in organic synthesis and catalysis.
In conclusion, MNPs exhibit unique physicochemical and biological properties, making them ideal candidates for various scientific experiments and applications. The comprehensive review presented here has highlighted the various aspects of MNPs, including their synthesis, characterization, biological properties, and applications. The limitations and future directions of research on MNPs have also been discussed, providing insight into the potential use of MNPs in various fields of research and industry.

XLogP3

1.8

Dates

Modify: 2023-08-17

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